3,3',4,4'-Tetrabromobiphenyl

toxicology structure-activity relationship thymic atrophy

Procure high-purity 3,3',4,4'-Tetrabromobiphenyl (PBB-77) for toxicological research and environmental monitoring. This congener exhibits maximal AhR activation and dioxin-like toxicity, making it essential as a positive control in EROD induction assays and for accurate quantification in TEQ risk assessments. Its congener-specific structure-activity relationship precludes substitution with other tetrahalobiphenyls.

Molecular Formula C12H6Br4
Molecular Weight 469.79 g/mol
CAS No. 77102-82-0
Cat. No. B1219524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4'-Tetrabromobiphenyl
CAS77102-82-0
Synonyms3,3',4,4'-tetrabromobiphenyl
Molecular FormulaC12H6Br4
Molecular Weight469.79 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Br)Br
InChIInChI=1S/C12H6Br4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H
InChIKeyBVGDXTYHVRFEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3',4,4'-Tetrabromobiphenyl (PBB-77, CAS 77102-82-0) Technical Profile for Scientific Procurement and Analytical Reference Standards


3,3',4,4'-Tetrabromobiphenyl (CAS 77102-82-0), also designated as PBB-77, is a specific polybrominated biphenyl (PBB) congener belonging to the class of polyhalogenated aromatic hydrocarbons. It is a minor but toxicologically significant component of the commercial PBB mixture fireMaster BP-6 [1]. Characterized as a potent inducer of aryl hydrocarbon hydroxylase (AHH) and exhibiting dioxin-like toxicity mediated through the aryl hydrocarbon receptor (AhR), this compound is primarily utilized as an analytical reference standard for environmental monitoring, toxicological research, and method validation, rather than as a functional industrial additive [2].

Why PBB-77 (CAS 77102-82-0) Cannot Be Replaced by Generic Polybrominated Biphenyls or Halogenated Analogs


In-class substitution among polybrominated biphenyls or tetrahalobiphenyl analogs is scientifically invalid due to structure-activity relationships that dictate profound differences in receptor binding, enzyme induction potency, and resultant toxicity profiles. Congener-specific bromination patterns determine AhR activation potential: 3,3',4,4'-substitution yields maximal cytochrome P-448 induction and thymic atrophy, whereas isomers such as 2,2',5,5'-tetrabromobiphenyl produce negligible toxic effects at equivalent doses [1]. Furthermore, the bromine-to-chlorine substitution ratio within the 3,3',4,4'-tetrahalobiphenyl series creates a graded potency spectrum where activity diminishes as chlorine replaces bromine [2]. These congener-specific properties necessitate the use of analytically verified 3,3',4,4'-tetrabromobiphenyl in any research or regulatory application requiring accurate quantification or mechanistic study of dioxin-like PBB toxicity.

Quantitative Comparative Evidence for 3,3',4,4'-Tetrabromobiphenyl (CAS 77102-82-0) Relative to Halogenated Analogs and Congeners


Comparative In Vivo Toxicity of 3,3',4,4'-Tetrabromobiphenyl Versus Chlorine-Containing Tetrahalobiphenyl Isostereomers

In a direct head-to-head comparison of laterally substituted 3,3',4,4'-tetrahalobiphenyls with variable Cl/Br ratios administered to immature male Wistar rats at 150 μmol/kg ip, 3,3',4,4'-tetrabromobiphenyl (Br4) and 3,4,4'-tribromo-3'-chlorobiphenyl (Br3Cl) significantly inhibited growth rate and caused thymic atrophy, whereas isostereomers with reduced bromine and increased chlorine content (Br2Cl2, BrCl3, and Cl4) were either less active or inactive [1].

toxicology structure-activity relationship thymic atrophy

Hepatic Enzyme Induction Potency Ranking of 3,3',4,4'-Tetrabromobiphenyl Within the Tetrahalobiphenyl Series

In a systematic comparison of 3,3',4,4'-tetrahalobiphenyls administered to male Wistar rats at 10 μmol/kg ip, 3,3',4,4'-tetrabromobiphenyl (Br4) and 3,4,4'-tribromo-3'-chlorobiphenyl (Br3Cl) maximally induced cytochrome P-448-dependent monooxygenases including benzo[a]pyrene hydroxylase and 4-chlorobiphenyl hydroxylase. The induction potency followed a clear bromine-content-dependent gradient: Br4 ≈ Br3Cl > 4,4'-dibromo-3,3'-dichloro- ≈ 3,4-dibromo-3',4'-dichlorobiphenyl > 4-bromo-3,3',4'-trichloro- > 3,3',4,4'-tetrachlorobiphenyl (Cl4) [1].

enzyme induction cytochrome P-448 AhR activation

Isomer-Specific Toxicity: 3,3',4,4'-Tetrabromobiphenyl Versus 2,2',5,5'-Tetrabromobiphenyl in Rats

A direct comparison of two tetrabromobiphenyl isomers in immature male Wistar rats at identical dosing (150 μmol/kg ip) revealed that 3,3',4,4'-tetrabromobiphenyl produced significant growth rate reduction, pale enlarged livers, marked thymus size reduction with lymphocyte depletion, and hepatocyte vacuolation corresponding to fat droplets. In contrast, 2,2',5,5'-tetrabromobiphenyl administered at the same dose did not elicit any observed toxic effects [1].

congener-specific toxicity AHH induction thymic involution

Receptor Binding Affinity and In Vitro Enzyme Induction Potency Across Tetrahalobiphenyls

In rat hepatoma H-4-II-E cells in culture, the induction of benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase (EROD), as well as relative binding affinities to the rat cytosolic Ah receptor protein, followed the same bromine-content-dependent potency order observed in vivo: 3,3',4,4'-tetrabromobiphenyl (Br4) and Br3Cl exhibited maximal activity, with progressively decreasing activity as chlorine substitution increased [1]. This in vitro-in vivo correlation supports the use of 3,3',4,4'-tetrabromobiphenyl as a positive control and calibration standard for cell-based AhR activation assays.

AhR binding ethoxyresorufin O-deethylase rat hepatoma cells

Commercial Source Material Composition: 3,3',4,4'-Tetrabromobiphenyl as a Minor but Toxicologically Significant Congener

3,3',4,4'-Tetrabromobiphenyl is identified as a minor component of the commercial polybrominated biphenyl mixture fireMaster BP-6, yet studies suggest it may significantly contribute to the overall toxicity of this commercial formulation [1]. In contrast, 2,2',5,5'-tetrabromobiphenyl, also a minor component of fireMaster BP-6, is a weak phenobarbital-type inducer with no observed toxic effects at comparable doses [1]. This dichotomy within the same commercial mixture underscores the disproportionate toxicological contribution of the 3,3',4,4'-substituted congener.

fireMaster BP-6 PBB mixture environmental contamination

Commercial Availability as Certified Reference Standard for Analytical Traceability

3,3',4,4'-Tetrabromobiphenyl is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines, available in defined concentrations including 50 μg/mL in isooctane and as 13C12-labeled isotopic standard (40 ± 4 μg/mL in nonane) for isotope dilution mass spectrometry [1]. These certified reference materials are specifically manufactured for analytical method development, method validation (AMV), and quality control (QC) applications, providing traceability against pharmacopeial standards (USP or EP) [2].

analytical standard method validation regulatory compliance

Validated Research and Industrial Applications for 3,3',4,4'-Tetrabromobiphenyl (CAS 77102-82-0) Based on Comparative Evidence


Calibration and Positive Control for AhR-Mediated Toxicity Screening Assays

Based on its maximal induction of cytochrome P-448-dependent monooxygenases and highest-tier receptor binding affinity among tetrahalobiphenyls [1], 3,3',4,4'-tetrabromobiphenyl serves as an optimal positive control and calibration standard for in vitro assays measuring AhR activation, including EROD induction in rat hepatoma H-4-II-E cells and cytosolic receptor binding studies. Its established potency gradient relative to chlorinated analogs provides a validated benchmark for quantifying dioxin-like activity in environmental extracts and novel compounds.

Environmental Monitoring and Toxic Equivalency (TEQ) Quantification in Contaminated Matrices

As a minor but disproportionately toxic congener in commercial PBB mixtures such as fireMaster BP-6 [1], accurate quantification of 3,3',4,4'-tetrabromobiphenyl is essential for environmental monitoring programs analyzing PBB contamination in breast milk, serum, adipose tissue, soil, and sediment. The availability of both unlabeled and 13C12-labeled certified reference standards [2] enables precise isotope dilution mass spectrometry quantification, which is required for calculating dioxin-like toxic equivalency (TEQ) contributions in regulatory compliance and human health risk assessments.

Structure-Activity Relationship (SAR) Studies of Halogenated Aromatic Hydrocarbons

The graded biological activity observed across the 3,3',4,4'-tetrahalobiphenyl series (Br4 ≈ Br3Cl > Br2Cl2 > BrCl3 > Cl4) [1] positions 3,3',4,4'-tetrabromobiphenyl as the high-potency endpoint in systematic SAR investigations of halogen-dependent AhR activation. Researchers investigating the molecular determinants of receptor binding, the role of halogen electronegativity versus van der Waals radius, or computational QSAR modeling of dioxin-like compounds require analytically pure 3,3',4,4'-tetrabromobiphenyl to establish the upper boundary of the activity spectrum.

Analytical Method Development and Inter-Laboratory Validation Studies

Certified reference standards of 3,3',4,4'-tetrabromobiphenyl, supplied at defined concentrations (e.g., 50 μg/mL in isooctane ), support analytical method development, method validation (AMV), and quality control applications for GC-MS, GC-ECD, and LC-MS/MS analysis of polybrominated biphenyls. These certified materials, compliant with regulatory guidelines and traceable to pharmacopeial standards (USP or EP) [3], are indispensable for inter-laboratory comparison studies, proficiency testing schemes, and the generation of legally defensible analytical data in forensic and regulatory contexts.

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